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molecular formula C13H24N2O4 B8715348 4-(Methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

4-(Methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8715348
M. Wt: 272.34 g/mol
InChI Key: RKLBYZHXXUDLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05717100

Procedure details

To a stirring solution of 4-benzylpiperidine-1,4-dicarboxylic acid tert-butyl ester (12.5 mmol, 4.0 g) in THF (60 mL) was added thionyl chloride (13.8 mmol, 1.64 g) and pyridine (0.2 mL). The reaction was stirred at r.t. for 1 h. The reaction was then evaporated under reduced pressure and the residue taken up in CH2Cl2 (50 mL). To this solution was added N,O-Dimethylhydroxylamine hydrochloride (13.8 mmol, 1.35 g) and triethylamine (25.0 mmol, 2.53 g). The reaction was stirred at room temperature for 1 h. The reaction was then diluted with CH2 Cl2 (100 mL) and washed with 10% KHSO4. (100 mL) and saturated sodium bicarbonate (100 mL). The organic layers were washed with brine, dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue was evaporated from ethyl ether:hexanes to give 4.14 g of the title compound as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](CC2C=CC=CC=2)([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.Cl.CN[O:31][CH3:32].[CH2:33]([N:35](CC)CC)C>C1COCC1.ClCl.N1C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14](=[O:16])[NH:35][CH2:33][O:31][CH3:32])[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)CC1=CC=CC=C1
Name
Quantity
1.64 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
1.35 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with 10% KHSO4
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was evaporated from ethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.14 g
YIELD: CALCULATEDPERCENTYIELD 121.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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